4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile
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Overview
Description
“4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile” is a chemical compound with the CAS Number: 163918-99-8 . It has a molecular weight of 201.23 and its molecular formula is C11H11N3O . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2-oxotetrahydropyrimidin-1(2H)-yl)benzonitrile . The InChI code for this compound is 1S/C11H11N3O/c12-8-9-2-4-10(5-3-9)14-7-1-6-13-11(14)15/h2-5H,1,6-7H2,(H,13,15) .
Scientific Research Applications
Microbial-Mediated Abiotic Transformation
The microbial-mediated abiotic formation and transformation of various sulfonamide drugs, including transformations involving aromatic amines under denitrifying conditions, have been studied. This research is significant in understanding the environmental behavior and transformation of these compounds (Nödler, Licha, Barbieri, & Pérez, 2012).
Pharmaceutical Synthesis Optimization
Optimization of the synthesis process, specifically through unsymmetrical Hantzsch reactions, is crucial in the manufacture of pharmaceutical compounds. This involves the careful control of reagent addition and yield optimization, as exemplified in the synthesis of potassium-channel openers for urinary incontinence treatment (Hopes, Parker, & Patel, 2006).
Androgen Receptor Antagonists
Compounds such as 4-[3,5-dioxo-11-oxa-4,9-diazatricyclo[5.3.1.0(2,6)]undec-4-yl]-2-trifluoromethyl-benzonitriles have been synthesized and investigated for their potential as androgen receptor antagonists, demonstrating significant in vitro and in vivo potency (Xiao et al., 2010).
Intermediate in HIV-1 Inhibitors
The synthesis of intermediates like 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, crucial for developing HIV-1 reverse transcriptase inhibitors, highlights the importance of such compounds in antiviral research (Ju Xiu-lia, 2015).
Electrocyclic Reactions and Diastereoselectivity
Research into trapping oxonium ylides with Michael acceptors, including the use of 4-oxo-enoates, has been explored for its potential in creating α-hydroxyesters with high diastereoselectivity. This is important for synthesizing various organic compounds (Han et al., 2011).
Selective Androgen Receptor Modulators
The synthesis of derivatives like 4-(5-oxopyrrolidine-1-yl)benzonitrile and its evaluation as a selective androgen receptor modulator (SARM) demonstrates its potential in therapeutics for conditions like muscle wasting and CNS disorders (Aikawa et al., 2017).
Lithium Ion Battery Technology
In the field of energy storage, compounds like 4-(Trifluoromethyl)-benzonitrile have been utilized as novel electrolyte additives for high voltage lithium ion batteries, showing promise in enhancing cyclic stability and performance (Huang et al., 2014).
Safety and Hazards
The safety information for “4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile” includes several hazard statements: H302, H315, H319, H335 . The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-(2-oxo-1,3-diazinan-1-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-8-9-2-4-10(5-3-9)14-7-1-6-13-11(14)15/h2-5H,1,6-7H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHLNECAEDCZHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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